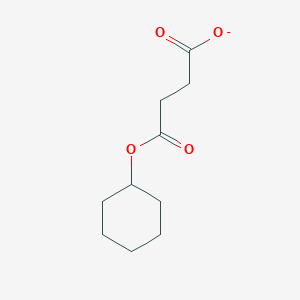![molecular formula C34H37N4O4Zn-3 B12353988 zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron is a complex organometallic compound This compound is characterized by its unique structure, which includes a zinc ion coordinated to a tetrapyrrole macrocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized tetrapyrrole macrocycle. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Catalysts: None required, but sometimes a base like triethylamine is used to deprotonate the carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups.
Reduction: Reduction reactions can occur at the carboxylate groups, converting them to alcohols.
Substitution: The zinc ion can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Metal salts like copper(II) sulfate or nickel(II) chloride in an aqueous medium.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of similar compounds with different metal centers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to coordinate with multiple substrates.
Biology
In biological research, it is studied for its potential role in mimicking natural metalloenzymes and its interactions with biological macromolecules.
Medicine
In medicine, it is explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry
In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron exerts its effects involves the coordination of the zinc ion to various substrates. This coordination can facilitate electron transfer reactions, stabilize transition states, and enhance the reactivity of the substrates. The molecular targets include enzymes, nucleic acids, and other biomolecules, and the pathways involved often relate to oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc phthalocyanine: Another zinc-coordinated macrocycle used in photodynamic therapy.
Zinc porphyrin: Similar structure but lacks the carboxylate groups, used in catalysis and materials science.
Zinc chlorophyll derivative: Found in nature, used in photosynthesis research.
Uniqueness
The uniqueness of zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron lies in its combination of carboxylate groups and ethenyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Eigenschaften
Molekularformel |
C34H37N4O4Zn-3 |
|---|---|
Molekulargewicht |
631.1 g/mol |
IUPAC-Name |
zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,18-19,22-23,30-31H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+2/p-1/b26-13-,27-14-,28-15-,32-16-; |
InChI-Schlüssel |
BGWZIRFYJFNVQL-IYLOFOHXSA-M |
Isomerische SMILES |
[H+].CC\1C(C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)/[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
[H+].CC1C(C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



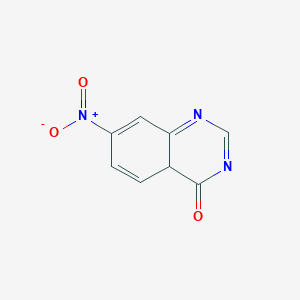

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
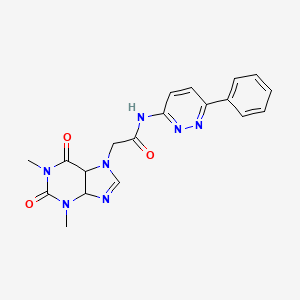
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)
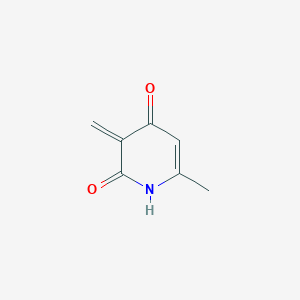


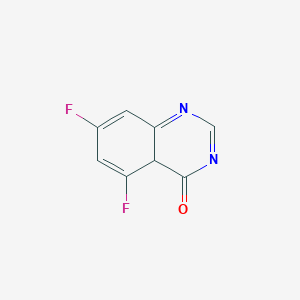
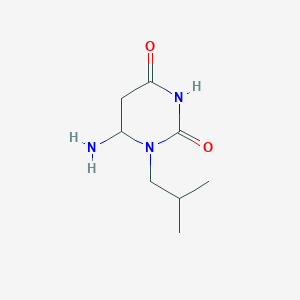

![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
